molecular formula C10H14Cl2N2 B7932230 N*1*-(2,5-Dichloro-benzyl)-N*1*-methyl-ethane-1,2-diamine

N*1*-(2,5-Dichloro-benzyl)-N*1*-methyl-ethane-1,2-diamine

Cat. No.: B7932230
M. Wt: 233.13 g/mol
InChI Key: KWOCIYVJIVMLLQ-UHFFFAOYSA-N
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Description

N*1*-(2,5-Dichloro-benzyl)-N*1*-methyl-ethane-1,2-diamine is an organic compound that features a benzyl group substituted with two chlorine atoms at the 2 and 5 positions, attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N*1*-(2,5-Dichloro-benzyl)-N*1*-methyl-ethane-1,2-diamine typically involves the reaction of 2,5-dichlorobenzyl chloride with N-methylethane-1,2-diamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N*1*-(2,5-Dichloro-benzyl)-N*1*-methyl-ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N*1*-(2,5-Dichloro-benzyl)-N*1*-methyl-ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N*1*-(2,5-Dichloro-benzyl)-N*1*-methyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In the case of antimicrobial or antiviral activity, it may disrupt the integrity of microbial cell membranes or interfere with viral replication processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine
  • N1-(2,6-Dichlorobenzyl)-N1-methylethane-1,2-diamine
  • N1-(3,5-Dichlorobenzyl)-N1-methylethane-1,2-diamine

Uniqueness

N*1*-(2,5-Dichloro-benzyl)-N*1*-methyl-ethane-1,2-diamine is unique due to the specific positioning of the chlorine atoms on the benzyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N'-[(2,5-dichlorophenyl)methyl]-N'-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2N2/c1-14(5-4-13)7-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5,7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOCIYVJIVMLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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